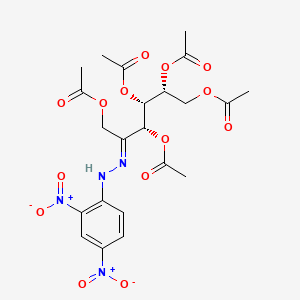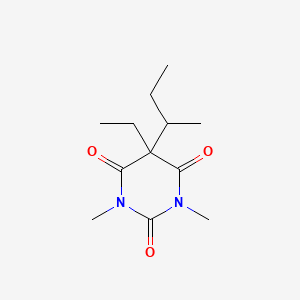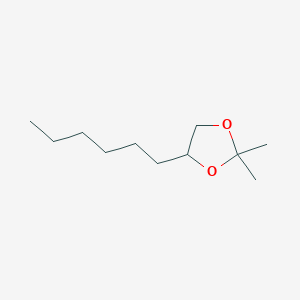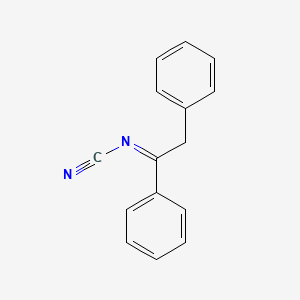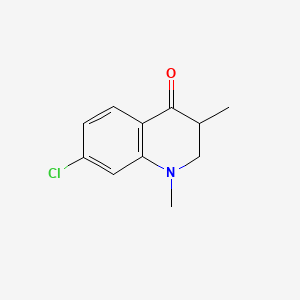![molecular formula C6H5ClO5 B13808909 (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione CAS No. 76100-50-0](/img/structure/B13808909.png)
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione is a chemical compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a chloro-hydroxyethyl group attached to an oxolane ring, which is further substituted with trione groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione typically involves the reaction of a suitable oxolane precursor with a chlorinating agent under controlled conditions. One common method involves the use of thionyl chloride in the presence of a base, such as pyridine, to introduce the chloro group. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of the oxolane ring, followed by chlorination and subsequent introduction of the hydroxyethyl group. The process is optimized to ensure high purity and yield, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydroxy group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione involves its interaction with specific molecular targets. The chloro-hydroxyethyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R)-5-[(1R)-2-hydroxyethyl]oxolane-2,3,4-trione: Lacks the chloro group, leading to different reactivity and biological activity.
(5R)-5-[(1R)-2-chloroethyl]oxolane-2,3,4-trione: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both the chloro and hydroxyethyl groups in (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione makes it unique, as it combines the reactivity of both functional groups
Eigenschaften
CAS-Nummer |
76100-50-0 |
|---|---|
Molekularformel |
C6H5ClO5 |
Molekulargewicht |
192.55 g/mol |
IUPAC-Name |
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione |
InChI |
InChI=1S/C6H5ClO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,8H,1H2/t2-,5+/m0/s1 |
InChI-Schlüssel |
MWGHCIMLVHHKJH-JLAZNSOCSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]1C(=O)C(=O)C(=O)O1)O)Cl |
Kanonische SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



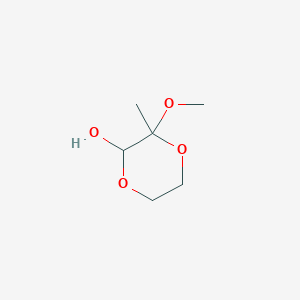
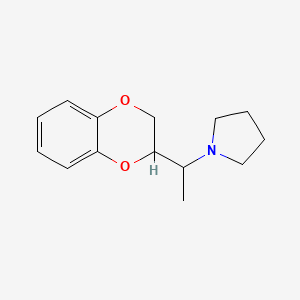
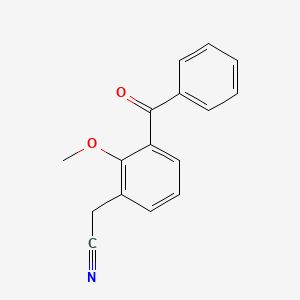
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
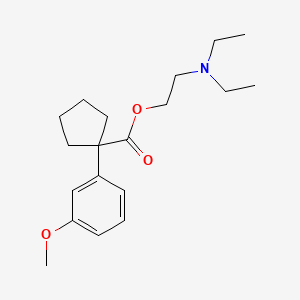
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)
![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
